
2,5-Bis(aziridin-1-yl)-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,5-diene-1,4-dione core with diaziridinyl and dimorpholinyl substituents, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include diaziridine and morpholine derivatives, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds .
Scientific Research Applications
2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting cellular processes and inducing apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diaziridin-1-yl-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2,5-Di(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-1,4-benzoquinone
Uniqueness
What sets 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione apart from similar compounds is its unique combination of diaziridinyl and dimorpholinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59886-41-8 |
|---|---|
Molecular Formula |
C18H24N4O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H24N4O4/c23-17-13(19-1-2-19)15(21-5-9-25-10-6-21)18(24)14(20-3-4-20)16(17)22-7-11-26-12-8-22/h1-12H2 |
InChI Key |
TYAZWPRYXOZGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CCOCC3)N4CC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


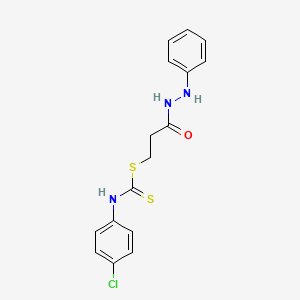
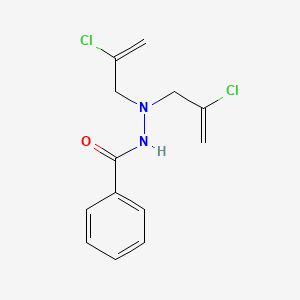
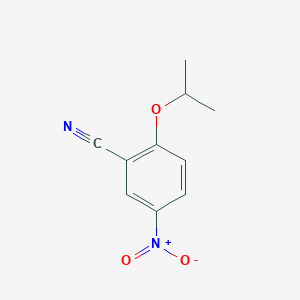
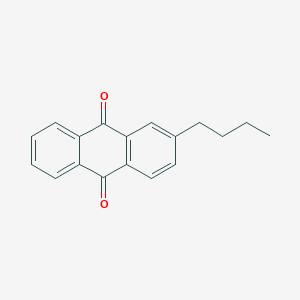
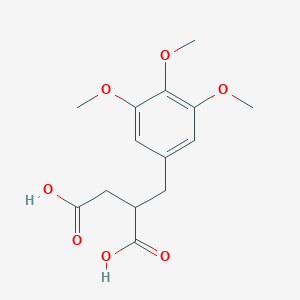
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
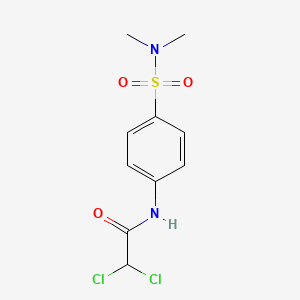
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
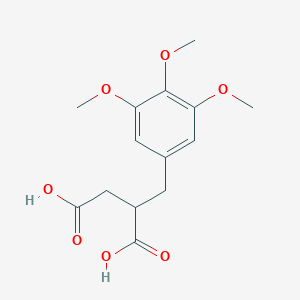
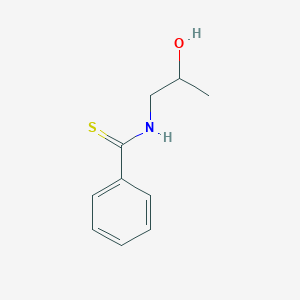
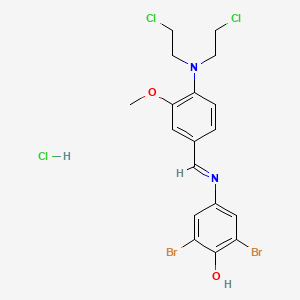

![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
